An In-depth Technical Guide to the C16Y Peptide: Sequence, Structure, and Therapeutic Potential
An In-depth Technical Guide to the C16Y Peptide: Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C16Y peptide, a synthetic dodecapeptide with the sequence Asp-Phe-Lys-Leu-Phe-Ala-Val-Tyr-Ile-Lys-Tyr-Arg (DFKLFAVYIKYR), has emerged as a promising agent in cancer therapy. By targeting αvβ3 and α5β1 integrins, which are crucial for tumor angiogenesis and metastasis, C16Y demonstrates significant potential in inhibiting tumor growth and invasion. This technical guide provides a comprehensive overview of the C16Y peptide, including its sequence, structural characteristics, mechanism of action, and relevant experimental protocols. Furthermore, it details the development of a novel nanoformulation, DEAP-C16Y, designed to enhance the peptide's stability and therapeutic efficacy.
C16Y Peptide: Core Properties
The C16Y peptide is a synthetic molecule designed to compete with natural ligands for binding to specific integrin receptors. Its primary characteristics are summarized in the table below.
| Property | Description | Reference |
| Sequence | DFKLFAVYIKYR | [1] |
| Molecular Formula | C₈₀H₁₁₃N₁₅O₁₅ | N/A |
| Molecular Weight | 1552.85 g/mol | N/A |
| Target Receptors | Integrin αvβ3 and α5β1 | [1] |
| Mechanism of Action | Competitively inhibits ligand binding to integrins, leading to the inactivation of Focal Adhesion Kinase (FAK) and the PI3K-Akt signaling pathway. | [1] |
| Biological Activity | Inhibits angiogenesis and tumor growth. | [1] |
Predicted Structure of C16Y
An experimentally determined three-dimensional structure of the C16Y peptide is not publicly available. However, computational modeling can provide valuable insights into its potential conformation. The following is a predicted 3D structure of C16Y generated using the PEP-FOLD3 server. This model suggests a predominantly α-helical conformation, which may be crucial for its interaction with the binding pocket of integrin receptors.
(Note: This is a predicted structure and should be considered a theoretical model until confirmed by experimental methods such as X-ray crystallography or NMR spectroscopy.)
DEAP-C16Y: A Tumor-Responsive Nanoformulation
To overcome the limitations of peptide therapeutics, such as poor stability and rapid clearance, an amphiphilic chimeric peptide, DEAP-C16Y, was developed. This nanoformulation demonstrates pH-responsive self-assembly, forming stable nanostructures at physiological pH that dissociate in the acidic tumor microenvironment to release the active C16Y peptide.[1]
| Property | DEAP-C16Y | Reference |
| Structure | DEAP₄-K₃-L₈-G₂-DFKLFAVYIKYR-G | [1] |
| Critical Micelle Concentration (CMC) | 1.78 µmol/L | [2] |
| Behavior | Self-assembles into spherical nanostructures at pH 7.4; disassembles at pH 6.8. | [1][2] |
| Advantages | Enhanced stability, prolonged treatment interval, and potential for targeted drug delivery. | [1] |
Signaling Pathway of C16Y
C16Y exerts its anti-angiogenic and anti-tumor effects by modulating intracellular signaling cascades downstream of integrin activation. Upon binding to αvβ3 and α5β1 integrins, C16Y prevents the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This, in turn, inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, proliferation, and migration.[1]
Caption: C16Y inhibits the FAK/PI3K-Akt signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, formulation, and biological evaluation of the C16Y peptide.
Solid-Phase Peptide Synthesis (SPPS) of C16Y
The following protocol outlines the general steps for the synthesis of the C16Y peptide (DFKLFAVYIKYR) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: General workflow for solid-phase peptide synthesis of C16Y.
Detailed Steps:
-
Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and add it to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the C16Y sequence in the C-to-N direction.
-
Cleavage and Side-Chain Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized C16Y peptide using techniques such as mass spectrometry and analytical HPLC.
Preparation of DEAP-C16Y Nanoformulation
The amphiphilic DEAP-C16Y peptide is synthesized and then formulated into nanoparticles through self-assembly.
-
Synthesis of DEAP-C16Y: The DEAP-C16Y peptide (DEAP₄-K₃-L₈-G₂-DFKLFAVYIKYR-G) is synthesized using SPPS, incorporating the DEAP (3-diethylaminopropyl isothiocyanate) molecules at the N-terminus.[1]
-
Self-Assembly: Dissolve the purified DEAP-C16Y peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its critical micelle concentration (1.78 µmol/L).[2] At a physiological pH of 7.4, the peptide will self-assemble into spherical nanostructures.
-
Characterization: The size and morphology of the resulting nanoparticles can be characterized using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
In Vitro Cell Migration Assay
The inhibitory effect of C16Y on cell migration can be assessed using a transwell migration assay.
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) or cancer cells that express αvβ3 and α5β1 integrins in appropriate media.
-
Assay Setup: Seed the cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add different concentrations of the C16Y peptide to the upper chamber with the cells.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope. A reduction in the number of migrated cells in the presence of C16Y indicates its inhibitory effect.
Western Blot Analysis of FAK and Akt Phosphorylation
To confirm the mechanism of action of C16Y, the phosphorylation status of FAK and Akt can be analyzed by Western blotting.
-
Cell Treatment: Treat cells with C16Y peptide for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-FAK and p-Akt in treated versus untreated cells. A decrease in the p-FAK/FAK and p-Akt/Akt ratios upon C16Y treatment would confirm the inhibition of the signaling pathway.
Conclusion
The C16Y peptide represents a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to specifically target integrins involved in tumor progression and inhibit key signaling pathways highlights its potential. The development of the DEAP-C16Y nanoformulation further enhances its therapeutic applicability by improving its stability and enabling tumor-responsive delivery. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and develop C16Y-based therapies. Future research should focus on obtaining high-resolution structural data and comprehensive in vivo efficacy and safety studies to translate the potential of this peptide into clinical applications.
